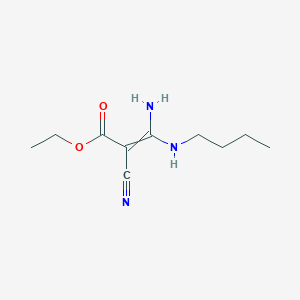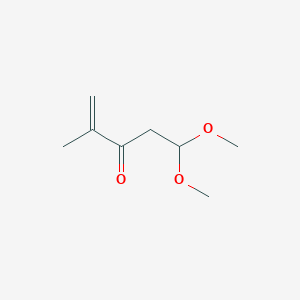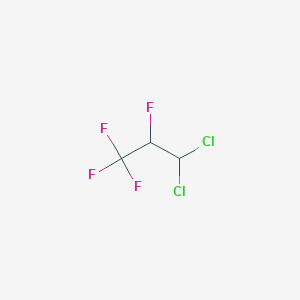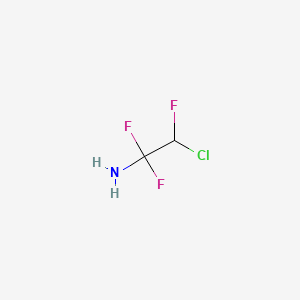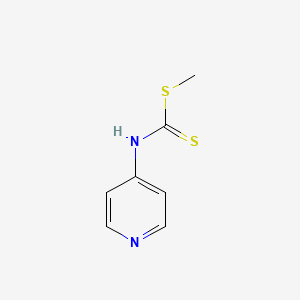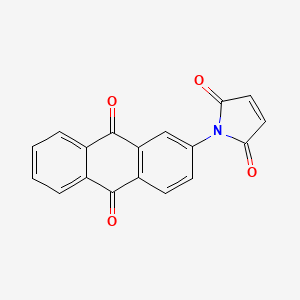
1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-1h-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-1h-pyrrole-2,5-dione is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of a pyrrole ring fused to an anthraquinone moiety. Anthraquinone derivatives are known for their diverse biological activities and applications in various fields, including dye production, medicinal chemistry, and material science.
准备方法
The synthesis of 1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-1h-pyrrole-2,5-dione typically involves the reaction of anthraquinone derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of 9,10-anthraquinone with pyrrole-2,5-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can yield hydroquinone derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Reagents like alkyl halides or acyl chlorides are commonly used.
Cyclization: The compound can participate in cyclization reactions to form polycyclic structures. This can be achieved using reagents such as phosphorus oxychloride or sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield anthraquinone-2-carboxylic acid, while reduction with sodium borohydride may produce 9,10-dihydroxyanthracene.
科学研究应用
1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-1h-pyrrole-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various anthraquinone-based dyes and pigments.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and antioxidant properties. It is used in the development of new therapeutic agents and as a probe in biochemical studies.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development. It has shown promise in preclinical studies for the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for applications in the textile, cosmetic, and pharmaceutical industries.
作用机制
The mechanism of action of 1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-1h-pyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS) that induce oxidative stress and damage cellular components. Additionally, the compound can inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.
相似化合物的比较
1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-1h-pyrrole-2,5-dione can be compared with other anthraquinone derivatives such as:
1,4-Dihydroxyanthraquinone: Known for its use in dye production and as an anticancer agent.
Mitoxantrone: A synthetic anthraquinone derivative used as a chemotherapeutic agent.
Emodin: A naturally occurring anthraquinone with laxative and anti-inflammatory properties.
The uniqueness of this compound lies in its structural features and the presence of the pyrrole ring, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in the field of organic chemistry.
属性
CAS 编号 |
47281-76-5 |
|---|---|
分子式 |
C18H9NO4 |
分子量 |
303.3 g/mol |
IUPAC 名称 |
1-(9,10-dioxoanthracen-2-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H9NO4/c20-15-7-8-16(21)19(15)10-5-6-13-14(9-10)18(23)12-4-2-1-3-11(12)17(13)22/h1-9H |
InChI 键 |
JHEZJHRZAPMPGI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N4C(=O)C=CC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14656290.png)
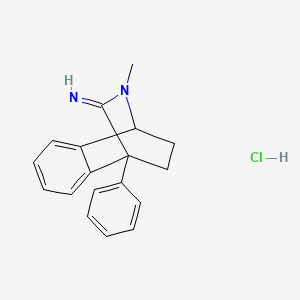
![6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656299.png)

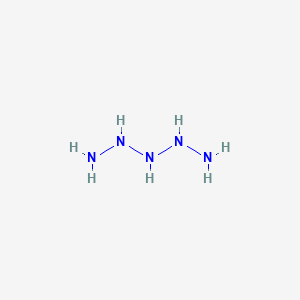
![3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14656330.png)
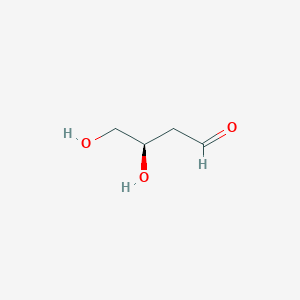
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene]](/img/structure/B14656339.png)

